N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Description
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a chiral, peptidomimetic compound featuring a pyrrolidine backbone substituted with acetamide and amino-propionyl groups.
Properties
IUPAC Name |
N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-5-10(14)7-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBSYIOXIHOBBQ-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrrolidine Core
The pyrrolidine scaffold is synthesized from N-Boc-pyrrolidine (Boc = tert-butoxycarbonyl) through sequential functionalization:
-
Chlorination : Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride.
-
Thioamide Formation : Reaction with N-cyclohexyldithiocarbamate yields a thioamide intermediate.
-
Alkylation : Introduction of the methyl-acetamide side chain via nucleophilic substitution with methylamine and acetic anhydride.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | SOCl₂ | CH₂Cl₂ | 0°C → RT | 85% |
| 2 | CS₂, cyclohexylamine | CHCl₃ | 61°C, 12h | 91% |
| 3 | Methylamine, Ac₂O | EtOH | Reflux, 6h | 78% |
Acylation with (S)-2-Amino-propionyl Group
The (S)-2-amino-propionyl moiety is introduced via a Staudinger-type reaction or azide-alkyne cycloaddition :
-
Hydrazide Activation : Conversion of (S)-2-amino-propionic acid to its acylhydrazide using CDI (1,1'-carbonyldiimidazole).
-
Azide Formation : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generates the acyl azide.
-
Coupling : Reaction with the pyrrolidine core in ethyl acetate, catalyzed by triethylamine (TEA).
Key Data :
-
Stereochemical integrity is maintained using chiral auxiliaries (e.g., (S)-BINOL).
-
Yields range from 65–88% depending on the protecting group (Boc vs. Cbz).
One-Pot Tandem Synthesis
A streamlined approach combines multiple steps in a single reactor to improve efficiency:
-
Reductive Amination : (S)-2-Amino-propionaldehyde is condensed with the pyrrolidine core using sodium cyanoborohydride (NaBH₃CN).
-
In Situ Acylation : Direct treatment with acetyl chloride and methylamine forms the acetamide group.
Advantages :
-
Eliminates intermediate purification.
-
Reduces racemization risk via low-temperature control (−5°C to 25°C).
Zr-Catalyzed Enantioselective Synthesis
Recent advances employ ZrOCl₂·8H₂O as a Lewis acid catalyst for stereocontrolled synthesis:
-
Knoevenagel Condensation : (S)-2-Amino-propionaldehyde reacts with acetylacetone to form a β-keto-enamine.
-
Cyclization : Intramolecular attack of the amide nitrogen generates the pyrrolidine ring.
-
N-Methylation : Quaternization with methyl iodide (CH₃I) in DMF.
Performance Metrics :
Industrial-Scale Production (Patent-Based Methods)
The Chinese patent CN1324003C outlines a cost-effective protocol for N-methylacetamide derivatives:
-
Amination : Acetic acid and methylamine react at 70–80°C for 2 hours.
-
Distillation : Sequential removal of water and acetic acid under vacuum (0.096 MPa).
-
Crystallization : Recrystallization from ethanol yields >95% pure product.
Scale-Up Challenges :
Analytical Validation and Quality Control
Post-synthesis characterization ensures stereochemical and chemical purity:
-
NMR Spectroscopy :
Comparative Analysis of Methods
| Method | Yield | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 70–85% | 95–98 | High | Moderate |
| One-Pot Tandem | 65–75% | 90–95 | Low | High |
| Zr-Catalyzed | 72–88% | >98 | Moderate | High |
| Industrial (Patent) | >95% | N/A | Low | Industrial |
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the amino or acetamide groups, where nucleophiles like halides or amines can replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and functional attributes of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide with related compounds identified in the evidence:
*Estimated via computational modeling (similar to ).
†Predicted based on substituent contributions.
‡Reported in pharmacological studies .
Key Observations :
Structural Complexity: The target compound is less complex than Pyr but more elaborate than simple acetamides like N-(2-cyano-ethyl)-N-methyl-acetamide . Its stereochemistry and amino-propionyl group may enhance target specificity compared to non-chiral analogs.
Physicochemical Properties: LogP: The target compound’s LogP (~1.5) is lower than benzyl-substituted analogs (e.g., 3.0 in ), suggesting improved solubility.
Unlike Pyr , it lacks fluorinated or bulky aromatic groups, likely reducing off-target effects but limiting potency against specific enzymes like PLA₂.
Research Findings and Implications
- Comparative Bioactivity: While Pyr demonstrated nanomolar-level PLA₂ inhibition, the absence of similar data for the target compound necessitates empirical validation. Its simpler structure may favor pharmacokinetic properties (e.g., metabolic stability) over highly substituted analogs.
- Synthetic Feasibility: The compound’s synthesis likely follows routes analogous to , involving stereocontrolled coupling of amino acids to pyrrolidine intermediates.
Biological Activity
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, also known as AM97691, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.33 g/mol. The compound features a pyrrolidine ring and an acetamide functional group, contributing to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Studies have shown that similar pyrrolidine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities have demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : Molecular docking studies suggest that derivatives of this compound may interact effectively with cancer-related proteins, potentially inhibiting tumor growth. For example, compounds with the pyrrolidine structure have been evaluated for their cytotoxicity against various cancer cell lines .
The mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies suggest the following pathways:
- Interaction with Cellular Targets : The compound may bind to specific proteins involved in cell proliferation and apoptosis. For instance, it has been suggested that interactions with tyrosine kinases could play a role in its anticancer activity .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Activity
A study conducted on a series of pyrrolidine derivatives revealed that modifications to the structure significantly impacted their antibacterial potency. This compound was among those tested and showed promising results against several strains of bacteria.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines indicated that the compound could induce apoptosis through mitochondrial pathways. The results demonstrated a dose-dependent increase in apoptotic markers when treated with varying concentrations of the compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via a multi-step sequence involving (1) coupling (S)-2-aminopropionic acid to a pyrrolidine scaffold, (2) protecting group strategies (e.g., Fmoc/Boc) to preserve stereochemistry, and (3) final acetylation. Optimization requires Design of Experiments (DOE) to test variables like solvent polarity, temperature, and catalyst loading. Techniques such as fractional factorial designs reduce the number of trials while ensuring robust yield and enantiomeric excess (ee) . Post-synthesis purification via flash chromatography or recrystallization is critical .
Q. Which spectroscopic and chromatographic techniques are essential for validating the stereochemical integrity of this compound?
- Methodology :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .
- Circular Dichroism (CD) : Confirms absolute configuration by correlating CD signals with known stereoisomers .
- 2D NMR (COSY, NOESY) : Resolves spatial proximities of protons to verify pyrrolidine and acetamide conformers .
- X-ray Crystallography : Provides definitive structural validation if single crystals are obtained .
Q. What safety protocols must be prioritized when handling this compound in laboratory settings?
- Methodology :
- Follow institutional Chemical Hygiene Plans (e.g., PPE, fume hoods for volatile intermediates) .
- Refer to safety data sheets (SDS) for storage (e.g., inert atmosphere, -20°C for hygroscopic derivatives) and disposal guidelines .
- Conduct risk assessments for potential genotoxicity or sensitization using predictive tools like EPA DSSTox .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodology :
- Multi-technique validation : Cross-reference experimental NMR shifts with density functional theory (DFT)-calculated values using solvent-corrected models (e.g., PCM or SMD) .
- Dynamic NMR : Investigate conformational exchange broadening to identify rotameric equilibria affecting spectral assignments .
- Machine Learning : Train models on PubChem or Cambridge Structural Database entries to predict discrepancies .
Q. What strategies enhance enantiomeric excess (ee) during asymmetric synthesis, particularly for the pyrrolidine and propionyl moieties?
- Methodology :
- Chiral Auxiliaries : Use (S)-proline derivatives to induce stereoselectivity during pyrrolidine ring formation .
- DOE Optimization : Screen catalysts (e.g., Ru-BINAP complexes) and reaction parameters (e.g., temperature gradients) to maximize ee .
- In-situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate stereochemistry in real time .
Q. How can quantum chemical calculations predict the compound’s reactivity in novel reaction systems (e.g., C–N bond activation)?
- Methodology :
- Transition State Modeling : Use DFT (e.g., B3LYP/6-31G*) to map energy barriers for bond cleavage or nucleophilic attacks .
- Reaction Pathway Sampling : Apply metadynamics or Nudged Elastic Band (NEB) methods to explore alternative mechanisms .
- Feedback Loops : Integrate computational predictions with high-throughput screening (HTS) to validate reactivity hypotheses .
Q. What experimental designs are effective for analyzing degradation pathways under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Use DOE to simulate stress conditions (e.g., 40°C/75% RH) and quantify degradation products via LC-MS .
- Kinetic Modeling : Apply Arrhenius or Eyring equations to extrapolate shelf-life predictions from accelerated data .
- Isotope Labeling : Track degradation mechanisms using ¹³C or ²H isotopes at labile sites (e.g., acetamide carbonyl) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Methodology :
- Assay Standardization : Normalize data using positive/negative controls (e.g., reference inhibitors) to minimize platform-specific variability .
- Meta-analysis : Pool datasets from PubChem BioAssay or ChEMBL to identify outliers via statistical tools (e.g., Grubbs’ test) .
- Mechanistic Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding thermodynamics independently .
Tables for Methodological Reference
| Technique | Application | Key Parameters | Evidence |
|---|---|---|---|
| Chiral HPLC | Enantiopurity validation | Column type, mobile phase (hexane/IPA) | |
| DFT Calculations | Reaction pathway prediction | Basis set (6-31G*), solvent model (SMD) | |
| DOE (Fractional Factorial) | Reaction optimization | Variables: Temp, catalyst, solvent | |
| 2D NMR (NOESY) | Conformational analysis | Mixing time, correlation peaks |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
